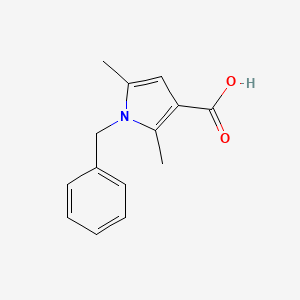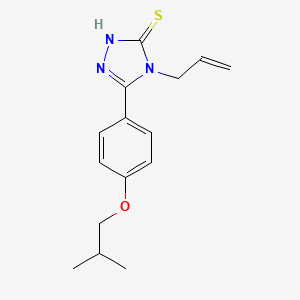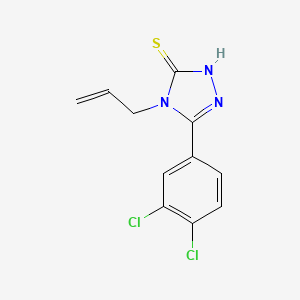
1-Benzyl-3,5-Dimethyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (BDMP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless solid that is soluble in water and other organic solvents. It has a variety of applications in the field of organic chemistry, including its use as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
Fluoreszenzeigenschaften und Sensorik
1-Benzyl-3,5-Dimethyl-1H-pyrazol-4-carbaldehyd: wurde bei der Synthese von 1,3,5-trisubstituierten-1H-pyrazolen verwendet, die signifikante Fluoreszenzeigenschaften aufweisen. Diese Verbindungen können in verschiedenen Lösungsmitteln von Orange-Rot bis Cyan gefärbt sein, insbesondere wenn eine elektronenziehende Gruppe angebracht ist. Diese Eigenschaft macht sie für den Einsatz als fluoreszierende Metall-Ionen-Sonden geeignet, mit ausgezeichneter Selektivität für den Nachweis von Silberionen (Ag+) .
Pharmazeutische Anwendungen
Derivate dieser Verbindung haben sich in pharmazeutischen Anwendungen als vielversprechend erwiesen. Pyrazolin-Derivate wurden beispielsweise in Antidepressiva, Antihypertensiva und Antiarrhythmika eingesetzt. Sie zeigen auch Aktivitäten bei antibakteriellen, antikanzerogenen, antikonvulsiven, antidepressiven und entzündungshemmenden Behandlungen .
Organische nichtlineare optische Materialien
Die synthetisierten 1,3,5-trisubstituierten-1H-pyrazole weisen bessere Lochtransportcharakteristiken, thermische Stabilität und Waschbeständigkeit auf. Diese Eigenschaften machen sie für den Einsatz als photolumineszierende Materialien, organische nichtlineare optische Materialien und photorefraktive Materialien geeignet, die für die Entwicklung von High-Tech-Anwendungen wie Laserfarbstoffe und fluoreszierende Sonden unerlässlich sind .
Textilindustrie
In der Textilindustrie wurden Triarylpyrazolin-Verbindungen, die von This compound abgeleitet sind, als fluoreszierende Weißmacher verwendet. Ihre Fähigkeit, ultraviolettes Licht zu absorbieren und als sichtbares Licht wieder auszustrahlen, verbessert das Aussehen von Geweben und Papierprodukten, indem sie sie heller und weißer erscheinen lassen .
Katalyse
Die Verbindung war an der Synthese von Pyrazolen unter Verwendung von Vitamin B1 als grünem Katalysator beteiligt. Dieser Prozess ist metallfrei und säure- oder basenfrei, was seine Rolle bei der umweltfreundlichen Katalyse unterstreicht. Die synthetisierten Pyrazole können in verschiedenen organischen Reaktionen verwendet werden, was die Vielseitigkeit der Verbindung in der Katalyse zeigt .
Antituberkulose-Aktivität
Forschungen haben gezeigt, dass bestimmte Derivate von This compound synthetisiert und auf ihr antituberkuloses Potenzial gegen Mycobacterium tuberculosis hin untersucht wurden. Einige dieser Verbindungen haben eine potente Aktivität gezeigt, was auf ihre mögliche Verwendung bei der Behandlung von Tuberkulose hindeutet .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZFABYWVRTOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359534 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2644-94-2 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these pyrazole hybrids interact with their target and what are the downstream effects?
A: While the exact mechanism of action is still under investigation, molecular docking studies suggest that certain pyrazole hybrids, specifically (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one and 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one, bind to the active site of AKT2 []. AKT2, a serine/threonine-specific protein kinase, plays a crucial role in cellular survival and proliferation. By inhibiting AKT2, these compounds may induce apoptosis in cancer cells.
Q2: What is the structural characterization of these compounds?
A: The synthesized pyrazole hybrids were characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one was found to crystallize in a monoclinic crystal system with a C2/c space group []. Detailed spectroscopic data for all synthesized compounds can be found in the research article.
Q3: What is the Structure-Activity Relationship (SAR) observed for these pyrazole hybrids?
A: The research indicates that substitutions at less sterically hindered positions on the pyrazole ring contribute to higher cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 []. Notably, compounds 4b and 5a, featuring specific substitutions, exhibited promising IC50 values of 47.72 μM and 24.25 μM, respectively, against MDA-MB-231 cells []. This suggests that modifications to the core structure can significantly influence their anticancer activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)
![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)




![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)
![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
